

# Trelagliptin's Glycemic Control: A Comparative Analysis of Reproducibility and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Trelagliptin |           |
| Cat. No.:            | B1683223     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitor **trelagliptin** with other alternatives, focusing on the reproducibility of its effects on glycemic control in patients with type 2 diabetes mellitus. The following sections present a detailed analysis of its mechanism of action, comparative efficacy data from key clinical trials, and the experimental protocols employed in these studies.

#### **Mechanism of Action: Sustained DPP-4 Inhibition**

**Trelagliptin** exerts its glucose-lowering effects by selectively and potently inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, **trelagliptin** increases the circulating levels of active GLP-1 and GIP.[1][2] This leads to a glucose-dependent increase in insulin secretion from pancreatic  $\beta$ -cells and a suppression of glucagon secretion from pancreatic  $\alpha$ -cells, ultimately resulting in improved glycemic control.[1][2] **Trelagliptin**'s unique pharmacokinetic profile allows for once-weekly dosing, which is a key differentiator from many other DPP-4 inhibitors that require daily administration.[3]

The downstream effects of increased incretin levels on insulin signaling are crucial for glucose homeostasis. The binding of insulin to its receptor initiates a signaling cascade, including the phosphorylation of insulin receptor substrate (IRS) proteins and the subsequent activation of the PI3K/AKT pathway. This pathway is central to promoting the translocation of GLUT4



glucose transporters to the cell membrane, facilitating glucose uptake into muscle and adipose tissues, and thereby lowering blood glucose levels.







Click to download full resolution via product page

Caption: Trelagliptin's Mechanism of Action on Glycemic Control.

## **Comparative Efficacy in Glycemic Control**

Clinical trials have consistently demonstrated the efficacy of **trelagliptin** in improving glycemic control, with its performance being non-inferior to several daily DPP-4 inhibitors.

#### Trelagliptin vs. Alogliptin

A 24-week, randomized, double-blind, non-inferiority phase 3 study in Japanese patients with type 2 diabetes compared the efficacy of once-weekly **trelagliptin** (100 mg) with once-daily alogliptin (25 mg). The primary endpoint was the change in HbA1c from baseline to the end of treatment.

| Parameter                                                                    | Trelagliptin (100 mg once weekly) | Alogliptin (25 mg once daily) |
|------------------------------------------------------------------------------|-----------------------------------|-------------------------------|
| Baseline Mean HbA1c (%)                                                      | 8.0%                              | 8.1%                          |
| Mean Change in HbA1c from Baseline (%)                                       | -0.33 (SE 0.059)                  | -0.45 (SE 0.061)              |
| Difference in Mean Change<br>(Trelagliptin - Alogliptin)                     | 0.11% (95% CI: -0.054 to 0.281)   |                               |
| Data from a 24-week,<br>randomized, double-blind, non-<br>inferiority study. |                                   |                               |

The results demonstrated that **trelagliptin** was non-inferior to alogliptin in reducing HbA1c levels.

#### Trelagliptin vs. Vildagliptin

A 16-week, randomized, open-label, non-inferiority phase 3 clinical trial in India compared the efficacy of once-weekly **trelagliptin** (100 mg) with twice-daily vildagliptin (50 mg) in treatment-naive patients with type 2 diabetes.



| Parameter                                                                           | Trelagliptin (100 mg once weekly) | Vildagliptin (50 mg twice daily) |
|-------------------------------------------------------------------------------------|-----------------------------------|----------------------------------|
| Baseline Mean HbA1c (%)                                                             | 8.07 ± 0.86                       | 8.21 ± 0.93                      |
| Mean HbA1c at Week 16 (%)                                                           | 7.18 ± 1.47                       | 7.21 ± 1.49                      |
| Mean Change in HbA1c from Baseline (%)                                              | -0.89                             | -1.00                            |
| Difference in Mean Change<br>(Trelagliptin - Vildagliptin)                          | 0.11% (95% CI: -0.28 to 0.50)     |                                  |
| Patients Achieving HbA1c <7% (%)                                                    | 48.57                             | 47.57                            |
| Mean Change in Fasting Blood<br>Glucose (mg/dL)                                     | -14.89                            | -16.00                           |
| Mean Change in 2-hr<br>Postprandial Glucose (mg/dL)                                 | -41.53                            | -44.86                           |
| Data from a 16-week,<br>randomized, open-label, non-<br>inferiority study.[2][4][5] |                                   |                                  |

This study concluded that once-weekly **trelagliptin** was non-inferior to twice-daily vildagliptin in improving glycemic control.[2][4][5]

### **Long-Term Efficacy of Trelagliptin (52-Week Study)**

A 52-week, open-label, phase 3 study evaluated the long-term safety and efficacy of **trelagliptin** (100 mg once weekly) as both monotherapy and in combination with other oral antidiabetic drugs in Japanese patients.



| Therapy                                               | Mean Change in HbA1c from Baseline (%) |
|-------------------------------------------------------|----------------------------------------|
| Monotherapy                                           | -0.74                                  |
| Combination with Sulfonylurea                         | -0.55                                  |
| Combination with Glinide                              | -0.25                                  |
| Combination with α-Glucosidase Inhibitor              | -0.63                                  |
| Combination with Biguanide                            | -0.63                                  |
| Combination with Thiazolidinedione                    | -0.49                                  |
| Data from a 52-week, open-label, phase 3 study.[6][7] |                                        |

The study demonstrated that **trelagliptin** provided stable and long-term glycemic control over 52 weeks.[6][7]

# Experimental Protocols Trelagliptin vs. Alogliptin Non-Inferiority Trial

## (NCT01632007)

- Study Design: A 24-week, randomized, double-blind, active-controlled, parallel-group, phase 3, non-inferiority study.
- Patient Population: Japanese patients with type 2 diabetes inadequately controlled with diet and exercise.
- Intervention:
  - Trelagliptin 100 mg once weekly (with daily placebo for alogliptin).
  - Alogliptin 25 mg once daily (with weekly placebo for trelagliptin).
  - Placebo.







- Primary Outcome: The difference in the change in HbA1c concentration from baseline to the end of the 24-week treatment period between the **trelagliptin** and alogliptin groups. The non-inferiority margin was set at 0.4%.
- Statistical Analysis: The primary efficacy analysis was performed using an analysis of covariance (ANCOVA) model with the treatment group and baseline HbA1c as factors.





Click to download full resolution via product page

Caption: Workflow of the Trelagliptin vs. Alogliptin Non-Inferiority Trial.



#### Trelagliptin vs. Vildagliptin Non-Inferiority Trial

- Study Design: A 16-week, multicenter, randomized, open-label, parallel-group, activecontrolled, non-inferiority clinical trial.
- Patient Population: Treatment-naive patients with type 2 diabetes mellitus in India.
- Intervention:
  - Trelagliptin 100 mg once weekly.
  - Vildagliptin 50 mg twice daily.
- Primary Outcome: Non-inferiority of **trelagliptin** to vildagliptin in reducing HbA1c levels from baseline to week 16.
- Secondary Outcomes: Changes in fasting and postprandial blood glucose, fasting insulin, glucagon, C-peptide, and GLP-1 levels.
- Statistical Analysis: The non-inferiority of **trelagliptin** was assessed by comparing the 95% confidence interval for the difference in the mean change in HbA1c from baseline between the two groups against a pre-specified non-inferiority margin.





Click to download full resolution via product page

Caption: Workflow of the Trelagliptin vs. Vildagliptin Non-Inferiority Trial.



# **Reproducibility and Glycemic Variability**

A dedicated exploratory study (NCT02771093) investigated the effect of **trelagliptin** on glycemic variability compared to alogliptin using continuous glucose monitoring (CGM). This open-label, parallel-group study randomized patients to receive either **trelagliptin** 100 mg once weekly or alogliptin 25 mg once daily for 29 days. The primary endpoint was the change from baseline in the standard deviation (SD) of 24-hour blood glucose values.

| Parameter                                                             | Trelagliptin (100 mg once<br>weekly) | Alogliptin (25 mg once daily)  |
|-----------------------------------------------------------------------|--------------------------------------|--------------------------------|
| Baseline Mean SD of 24-h<br>Blood Glucose                             | 38.18                                | 40.44                          |
| Mean Change from Baseline in<br>SD of 24-h Blood Glucose at<br>Day 28 | -7.35 (95% CI: -15.13, 0.44)         | -11.63 (95% CI: -18.67, -4.59) |
| Data from an exploratory study on glycemic variability.[8][9][10]     |                                      |                                |

Both once-weekly **trelagliptin** and once-daily alogliptin were shown to improve glycemic control and reduce glycemic variability without inducing hypoglycemia.[8][10]

### Conclusion

The available clinical evidence consistently supports the reproducibility of **trelagliptin**'s effects on glycemic control. In comparative studies, once-weekly **trelagliptin** has demonstrated non-inferiority to once-daily and twice-daily DPP-4 inhibitors in terms of HbA1c reduction and other glycemic parameters. Its long-term efficacy and favorable safety profile, coupled with the convenience of a once-weekly dosing regimen, position **trelagliptin** as a valuable therapeutic option in the management of type 2 diabetes mellitus. Further research into its effects on glycemic variability and long-term cardiovascular outcomes will continue to delineate its role in the evolving landscape of diabetes care.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is Trelagliptin Succinate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Trelagliptin Succinate? [synapse.patsnap.com]
- 3. Trelagliptin Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. couhes.mit.edu [couhes.mit.edu]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. equator-network.org [equator-network.org]
- To cite this document: BenchChem. [Trelagliptin's Glycemic Control: A Comparative Analysis
  of Reproducibility and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1683223#reproducibility-of-trelagliptin-s-effects-onqlycemic-control]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com